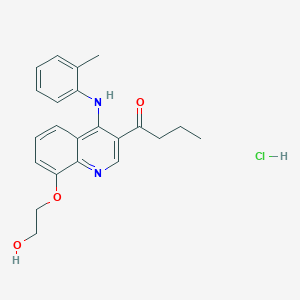
1-(8-(2-Hydroxyethoxy)-4-((2-methylphenyl)amino)-3-quinolinyl)-1-butanone monohydrochloride
Übersicht
Beschreibung
SKF-97574, also known as SK&F-97574; B-9937-051; BY-574, is proton pump inhibitor potentially for the treatment.
Biologische Aktivität
1-(8-(2-Hydroxyethoxy)-4-((2-methylphenyl)amino)-3-quinolinyl)-1-butanone monohydrochloride, also known as 3-butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline, is a quinoline derivative with significant biological activity. This compound has garnered attention due to its unique structural features, including a quinoline core, an ether functional group, and an amine substituent, which enhance its solubility and biological interaction potential.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula: C₁₈H₁₈N₂O₃·HCl
- CAS Number: 144453-77-0
- Molecular Weight: 336.80 g/mol
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-chloro-N-(8-piperidin-1-yloctyl)quinolin-4-amine | Quinoline core with piperidine | Antimicrobial, anticancer |
| 7-chloro-N-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]ethyl]quinolin-4-amine | Quinoline core with phenyl and piperidine | Histamine receptor modulation |
| 6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-1-[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]pyrazolo[3,4-d]pyrimidine | Complex multi-ring structure | Potential anticancer properties |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. This compound has been studied for its potential as a histamine receptor ligand, which may contribute to its therapeutic effects in conditions such as allergies and gastric acid secretion disorders.
Biological Activities
Research indicates that quinoline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity: The compound has shown potential against various bacterial strains, suggesting applications in treating infections.
- Anticancer Properties: Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Histamine Receptor Modulation: The compound's ability to interact with histamine receptors positions it as a potential alternative to traditional antihistamines.
Case Studies and Research Findings
Several studies have evaluated the biological activity of quinoline derivatives similar to this compound:
Study 1: Anticancer Activity
A study published in the Indian Journal of Medical & Paediatric Oncology explored the anticancer effects of quinoline derivatives on various cancer cell lines. The results indicated that compounds with similar structural features exhibited significant cytotoxic effects, leading to reduced viability in cancer cells .
Study 2: Antimicrobial Effects
Research highlighted in the Brazilian Journal of Pharmaceutical Sciences demonstrated that quinoline derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria. The study emphasized the importance of functional groups in enhancing antimicrobial efficacy .
Study 3: Histamine Receptor Interaction
A study focused on the histamine receptor modulation revealed that certain quinoline derivatives could effectively inhibit histamine-induced responses in vitro. This suggests potential therapeutic applications for conditions like peptic ulcers and allergic reactions .
Eigenschaften
CAS-Nummer |
144453-77-0 |
|---|---|
Molekularformel |
C22H25ClN2O3 |
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
1-[8-(2-hydroxyethoxy)-4-(2-methylanilino)quinolin-3-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H24N2O3.ClH/c1-3-7-19(26)17-14-23-22-16(9-6-11-20(22)27-13-12-25)21(17)24-18-10-5-4-8-15(18)2;/h4-6,8-11,14,25H,3,7,12-13H2,1-2H3,(H,23,24);1H |
InChI-Schlüssel |
FOYCAZSJGNVMMS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OCCO.Cl |
Kanonische SMILES |
CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OCCO.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-butyryl-4-(2-methylphenylamino)-8-(2-hydroxyethoxy)quinoline SK and F 97574 SK and F-97574 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














